molecular formula C19H21N5O2 B7725424 6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

Cat. No.: B7725424
M. Wt: 351.4 g/mol
InChI Key: KDYSUAXJDWILEU-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug development and other scientific research.

Preparation Methods

The synthesis of 6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available starting materials. Common synthetic routes include condensation reactions, multicomponent reactions, and oxidative coupling . These methods often require specific reaction conditions such as the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

Chemical Reactions Analysis

6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6-methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-14-2-7-18-21-19(15-3-5-16(6-4-15)24(25)26)17(23(18)12-14)13-22-10-8-20-9-11-22/h2-7,12,20H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYSUAXJDWILEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2CN3CCNCC3)C4=CC=C(C=C4)[N+](=O)[O-])C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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